molecular formula C8H14Br2O2 B2892172 tert-Butyl 2,4-dibromobutyrate CAS No. 71725-02-5; 77629-96-0

tert-Butyl 2,4-dibromobutyrate

Cat. No. B2892172
CAS RN: 71725-02-5; 77629-96-0
M. Wt: 302.006
InChI Key: IELBUWARMJVXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2,4-dibromobutyrate is a useful research compound. Its molecular formula is C8H14Br2O2 and its molecular weight is 302.006. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2,4-dibromobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2,4-dibromobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

tert-butyl 2,4-dibromobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELBUWARMJVXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,4-dibromobutyrate

Synthesis routes and methods I

Procedure details

Bromine (31.3 ml, 0.54 mol) was added dropwise over 4 h at 100° C. to neat stirring 4-bromobutyryl chloride (100 g, 0.54 mol). The resulting acid chloride was cooled then added dropwise at 0° C. to a stirred solution of tert-butanol (240 ml) and triethylamine (64 ml, 0,461 mol) in anhydrous dichloromethane (600 ml). 2 M Hydrochloric acid was added and the layers separated. The organic portion was then washed sequentially with 10% sodium metabisulphite solution (2×500 ml), water (500 ml) and brine (500 ml), dried (MgSO4) and evaporated in vacuo to provide the title compound (120 g, 86%) as a brown liquid.
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
64 mL
Type
reactant
Reaction Step Five
Quantity
240 mL
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
86%

Synthesis routes and methods II

Procedure details

2,4-Dibromobutanoic acid (the crude product from above) dissolved in DCM (10 L) in a 50 L-reactor. 2-Methylpropan-2-ol (12000 g, 162.16 mol) and boron anhydride (8000 g, 114.29 mol) were added to the above solution. 1680 g of H2SO4 was added dropwise to the above solution under N2 (gas) while maintaining the temperature at room temperature (25-30° C.). The mixture was allowed to react for 24 h at room temperature. Then 15 L aqueous Na2CO3 (sat.) was added to quench the reaction. The organic phase was separated and dried over Na2SO4. The solvent was removed under vacuum to give the crude product, which was purified by silica gel column chromatography to give tert-butyl 2,4-dibromobutanoate as a brown oil (3800 g, 12.58 mol, 39%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
12000 g
Type
reactant
Reaction Step Two
[Compound]
Name
boron anhydride
Quantity
8000 g
Type
reactant
Reaction Step Two
Name
Quantity
1680 g
Type
reactant
Reaction Step Three
Quantity
15 L
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Bromine (31.3 ml, 0.54 mol) was added dropwise over 4h at 100° C. to neat stirring 4-bromobutyryl chloride (100 g, 0.54 mol). The resulting acid chloride was cooled then added dropwise at 0° C. to a stirred solution of tert-butanol (240 ml) and triethylamine (64 ml, 0,461 mol) in anhydrous dichloromethane (600 ml). 2M Hydrochloric acid was added and the layers separated. The organic portion was then washed sequentially with 10% sodium metabisulphite solution (2×500 ml), water (500 ml) and brine (500 ml), dried (MgSO4) and evaporated in vacuo to provide the title compound (120 g, 86%) as a brown liquid.
Quantity
31.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
4h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
64 mL
Type
reactant
Reaction Step Five
Quantity
240 mL
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.